2-(Pyridin-2-YL)pyrimidine-5-carboxylic acid
Overview
Description
“2-(Pyridin-2-YL)pyrimidine-5-carboxylic acid” is a compound with a pyrimidine moiety, which is known to exhibit a wide range of pharmacological activities . It has been employed in the design of privileged structures in medicinal chemistry . The compound has a molecular weight of 201.18 .
Synthesis Analysis
The synthesis of this compound involves a solution of 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylic acid (200 mg, 0.731 mmol) in DMF (2 mL) and DCM (6 mL) at 0 °C, which was treated with HOBT (114 mg, 0.841 mmol), and EDCI (162 mg, 0.841 mmol). The mixture was stirred at 0 °C for 1 h .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H7N3O2/c14-10(15)7-5-12-9(13-6-7)8-3-1-2-4-11-8/h1-6H,(H,14,15) .Chemical Reactions Analysis
The compound is involved in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives, which have been evaluated for their biological activities against immortalized rat hepatic stellate cells (HSC-T6) .Physical and Chemical Properties Analysis
The compound is a solid at room temperature and should be stored sealed in dry conditions at 2-8°C .Scientific Research Applications
Chemical Synthesis and Structural Features : Gubanova et al. (2020) explored the reactions of pentaphenylantimony with polyfunctional heterocyclic carboxylic acids, including compounds related to 2-(Pyridin-2-YL)pyrimidine-5-carboxylic acid. This research revealed significant insights into the structural features of synthesized compounds, as established through X-ray diffraction analysis (Gubanova et al., 2020).
Organic Light-Emitting Diodes (OLEDs) : Chang et al. (2013) utilized pyrimidine chelates with the pyridin-2-yl group in the synthesis of heteroleptic Ir(III) metal complexes. These complexes, with specific structural modifications, showed potential in the development of high-performance sky-blue- and white-emitting OLEDs, demonstrating the applicability of such compounds in advanced electronic applications (Chang et al., 2013).
Synthesis of Annelated Pyrimidines : Prager et al. (1992) reported on the synthesis of 2-heterocyclyl-5-oxo-2,5-dihydroisoxazole-4-carboxylates, where the heterocycle includes pyridin-2-yl. This study contributed to the field of organic synthesis, particularly in the creation of annelated pyrimidines (Prager et al., 1992).
Medicinal Chemistry and Biosensing Applications : Bischof et al. (2013) conducted research on ruthenium(II) dicarbonyl complexes, including a compound with 2-(pyridin-2-yl)pyrimidine-4-carboxylic acid. This work is significant in the development of PhotoCORMs (photoinduced carbon monoxide-releasing molecules), which have profound potential in biosensing and biomedical applications (Bischof et al., 2013).
Antioxidant Properties in Medicinal Chemistry : Rani et al. (2012) explored the synthesis of novel bis(2-(pyrimidin-2-yl)ethoxy)alkanes and evaluated their antioxidant properties. This research underscores the biological and pharmacological significance of pyrimidine derivatives, particularly in their potential as antioxidants (Rani et al., 2012).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-pyridin-2-ylpyrimidine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2/c14-10(15)7-5-12-9(13-6-7)8-3-1-2-4-11-8/h1-6H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHKQASEGLDCRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(C=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647958 | |
Record name | 2-(Pyridin-2-yl)pyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40647958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933988-22-8 | |
Record name | 2-(Pyridin-2-yl)pyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40647958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(pyridin-2-yl)pyrimidine-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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